molecular formula C7H6F3NS B3388264 2-Amino-5-(trifluoromethyl)benzenethiol CAS No. 86691-07-8

2-Amino-5-(trifluoromethyl)benzenethiol

Cat. No. B3388264
CAS RN: 86691-07-8
M. Wt: 193.19 g/mol
InChI Key: NYIDBADGAFFUTB-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)benzenethiol is a chemical compound with the molecular formula C7H6F3NS . It is used in the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines, via condensation and oxidative cyclization with β-di-carbonyl compounds .


Synthesis Analysis

The synthesis of 2-Amino-5-(trifluoromethyl)benzenethiol involves hydrolytic cleavage of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole, which is prepared by cyclization of 4-chloro-2-(trifluoromethyl)phenylthiourea by bromine in chloroform .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-(trifluoromethyl)benzenethiol can be represented as H2NC6H3(CF3)SH . The molecular weight is 229.65 .


Chemical Reactions Analysis

2-Amino-5-(trifluoromethyl)benzenethiol may be used in the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines, via condensation and oxidative cyclization with β-di-carbonyl compounds .


Physical And Chemical Properties Analysis

The melting point of 2-Amino-5-(trifluoromethyl)benzenethiol is 98 °C and its boiling point is predicted to be 239.4±40.0 °C . The compound has a density of 1.401±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Conversion

The compound 2-amino-5-(trifluoromethyl)benzenethiol has been synthesized and utilized in various chemical reactions. For instance, its hydrolytic cleavage led to the synthesis of 4H-1,4-benzothiazines and their sulfones, which have potential applications in pharmaceuticals and materials science (Thomas, Gupta, & Gupta, 2003).

Electronic Device Applications

In the field of molecular electronics, a molecule containing a nitroamine redox center, similar to 2-amino-5-(trifluoromethyl)benzenethiol, was used in a self-assembled monolayer in an electronic device. This device exhibited significant negative differential resistance and a high on-off peak-to-valley ratio, indicating potential applications in electronic switching and memory devices (Chen, Reed, Rawlett, & Tour, 1999).

Potential Antimicrobial Agents

Trifluoromethyl-phenothiazines and ribofuranosides have been synthesized using 2-amino benzenethiols, including derivatives of 2-amino-5-(trifluoromethyl)benzenethiol. These compounds have shown potential as antimicrobial agents, highlighting their significance in medical research and drug development (Singh, Kumar, Yadav, & Mishra, 2003).

Material Science and Corrosion Inhibition

The compound has been investigated for its role in corrosion inhibition. For example, benzenethiols, including variants of 2-amino-5-(trifluoromethyl)benzenethiol, have been studied for their effectiveness in inhibiting the corrosion of metals like copper, showcasing their importance in material science and engineering (Sankarapapavinasam & Ahmed, 1992).

Environmental Applications

In environmental science, 2-amino benzenethiol derivatives have been used for the preconcentration of total chromium in water samples, highlighting their utility in environmental monitoring and pollution control (Veni, Rao, Rao, & Seshaiah, 2006).

Safety And Hazards

2-Amino-5-(trifluoromethyl)benzenethiol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-5-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIDBADGAFFUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(trifluoromethyl)benzenethiol

CAS RN

86691-07-8
Record name 2-amino-5-(trifluoromethyl)benzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ZG Niu, J Chen, P Tan, W Sun, YX Zheng, GN Li… - Dalton …, 2018 - pubs.rsc.org
Four bis-cyclometalated iridium(III) complexes, (bt)2Ir(tpip), (fbt)2Ir(tpip), (cf3bt)2Ir(tpip) and (dfbt)2Ir(tpip) (bt = 2-phenylbenzo[d]thiazole, fbt = 6-fluoro-2-phenylbenzo[d]thiazole, cf3bt = 2…
Number of citations: 11 pubs.rsc.org
H Cao, G Zhu, L Sun, G Chen, X Ma, X Luo… - European Journal of …, 2019 - Elsevier
Isocitrate dehydrogenase 1 (IDH1), which catalyzes the conversion of isocitrate to α-ketoglutarate, is one of key enzymes in the tricarboxylic acid cycle (TCA). Hotspot mutation at Arg …
Number of citations: 9 www.sciencedirect.com
GM Fischer, MK Klein, E Daltrozzo, A Zumbusch - 2011 - Wiley Online Library
To tune their optical properties, a large variety of pyrrolopyrrole cyanines (PPCys) were synthesized with substitutedheteroaromatics such as quinoline, benzothiazole, and oxazole …
SB TAMBI, M ANAND, RL MITAL - Chemischer …, 1983 - Wiley Online Library
Number of citations: 0

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